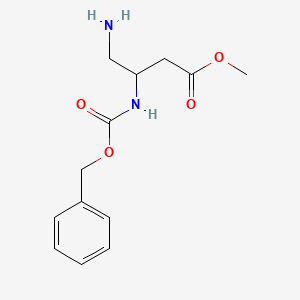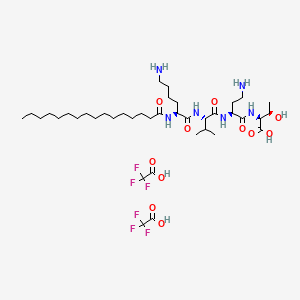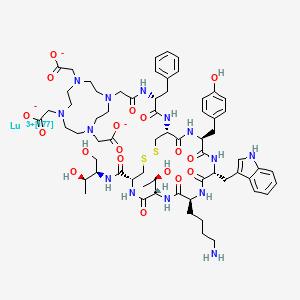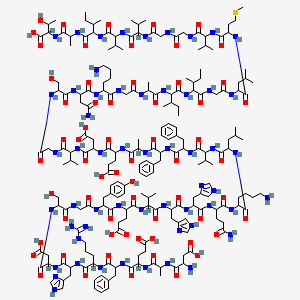
Z-Dbu-OMe.HCl (S)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Z-Dbu-OMe.HCl (S) is a chemical compound with the molecular formula C13H18N2O4*HCl. It is a derivative of 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU), a strong tertiary amine base widely used in organic synthesis. The compound is characterized by its unique structure, which includes a benzyloxycarbonyl group and a methyl ester, making it a valuable intermediate in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Z-Dbu-OMe.HCl (S) typically involves the reaction of DBU with methyl chloroformate in the presence of a suitable base. The reaction proceeds through the formation of an intermediate, which is then treated with hydrochloric acid to yield the final product. The reaction conditions often include maintaining a low temperature to control the exothermic nature of the reaction and ensure high yield and purity .
Industrial Production Methods: Industrial production of Z-Dbu-OMe.HCl (S) follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors with precise temperature and pressure control to optimize the reaction conditions. The final product is purified through crystallization or distillation to achieve the desired purity levels required for various applications .
Chemical Reactions Analysis
Types of Reactions: Z-Dbu-OMe.HCl (S) undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can convert the ester group to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ester group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted esters.
Scientific Research Applications
Z-Dbu-OMe.HCl (S) has a wide range of applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules, particularly in the preparation of peptides and other biologically active compounds.
Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions due to its ability to form stable complexes with various biomolecules.
Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors and receptor modulators.
Industry: Utilized in the production of specialty chemicals and as a catalyst in various industrial processes .
Mechanism of Action
The mechanism of action of Z-Dbu-OMe.HCl (S) involves its interaction with molecular targets through its functional groups. The benzyloxycarbonyl group and methyl ester allow the compound to form stable complexes with enzymes and receptors, modulating their activity. The compound’s strong basicity also enables it to act as a catalyst in various chemical reactions, facilitating the formation of reaction intermediates and products .
Comparison with Similar Compounds
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU): A strong base used in organic synthesis, similar in structure but lacks the ester and benzyloxycarbonyl groups.
1,5-Diazabicyclo[4.3.0]non-5-ene (DBN): Another strong base with a similar bicyclic structure but different reactivity and applications.
N,N-Diisopropylethylamine (DIPEA): A non-nucleophilic base used in organic synthesis, with different steric and electronic properties
Uniqueness: Z-Dbu-OMe.HCl (S) is unique due to its combination of a strong basic core with functional groups that enhance its reactivity and versatility in chemical synthesis. The presence of the benzyloxycarbonyl group and methyl ester allows for specific interactions with biomolecules, making it valuable in both research and industrial applications .
Properties
IUPAC Name |
methyl 4-amino-3-(phenylmethoxycarbonylamino)butanoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O4/c1-18-12(16)7-11(8-14)15-13(17)19-9-10-5-3-2-4-6-10/h2-6,11H,7-9,14H2,1H3,(H,15,17) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWGOBVDBXJWKML-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC(CN)NC(=O)OCC1=CC=CC=C1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.29 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![L-Threonine, N-[[4,7,10-tris(carboxymethyl)-1,4,7,10-tetraazacyclododec-1-yl]acetyl]-D-phenylalanyl-L-cysteinyl-L-tyrosyl-D-tryptophyl-L-lysyl-L-threonyl-L-cysteinyl-, cyclic (2-->7)-disulfide, acetate (salt) (9CI)](/img/structure/B612823.png)


